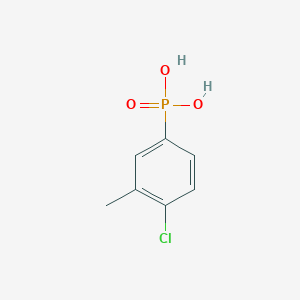
(4-Chloro-3-methylphenyl)phosphonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Chloro-3-methylphenyl)phosphonic acid is an organophosphorus compound characterized by a phosphorus atom bonded to three oxygen atoms (two hydroxy groups and one P=O double bond) and one carbon atom from the 4-chloro-3-methylphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-3-methylphenyl)phosphonic acid typically involves the reaction of 4-chloro-3-methylphenol with phosphorus trichloride (PCl3) in the presence of a base. The reaction proceeds through the formation of an intermediate phosphonate ester, which is subsequently hydrolyzed to yield the phosphonic acid. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Chloro-3-methylphenyl)phosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can yield phosphine derivatives.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products Formed
Oxidation: Phosphonic acid derivatives with various functional groups.
Reduction: Phosphine derivatives.
Substitution: Compounds with different substituents replacing the chloro group.
Wissenschaftliche Forschungsanwendungen
(4-Chloro-3-methylphenyl)phosphonic acid has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of (4-Chloro-3-methylphenyl)phosphonic acid involves its interaction with molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, its phosphonic acid group can form strong hydrogen bonds and coordinate with metal ions, affecting various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chloro-3-methylphenol: A related compound with similar structural features but lacking the phosphonic acid group.
4-Chloro-3,5-dimethylphenol: Another similar compound with an additional methyl group.
Uniqueness
(4-Chloro-3-methylphenyl)phosphonic acid is unique due to the presence of the phosphonic acid group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to form strong hydrogen bonds and coordinate with metal ions, making it valuable in various applications.
Eigenschaften
CAS-Nummer |
1707-05-7 |
|---|---|
Molekularformel |
C7H8ClO3P |
Molekulargewicht |
206.56 g/mol |
IUPAC-Name |
(4-chloro-3-methylphenyl)phosphonic acid |
InChI |
InChI=1S/C7H8ClO3P/c1-5-4-6(12(9,10)11)2-3-7(5)8/h2-4H,1H3,(H2,9,10,11) |
InChI-Schlüssel |
ZVIGMBIZQAGYOP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)P(=O)(O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


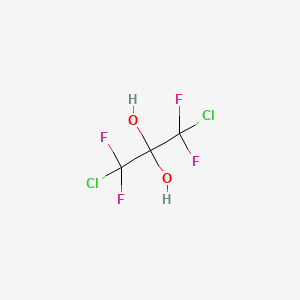
![(3Z)-3-[(4-methylphenyl)methylidene]-1-benzofuran-2-one](/img/structure/B14746250.png)

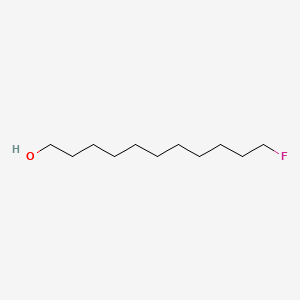
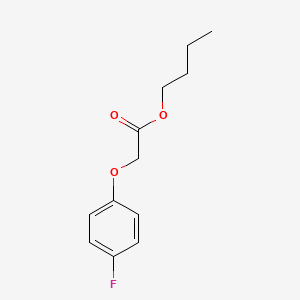

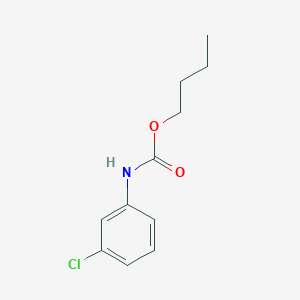

![4-[(E)-(2-Chloro-4-nitrophenyl)diazenyl]-N,N-dimethylaniline](/img/structure/B14746277.png)
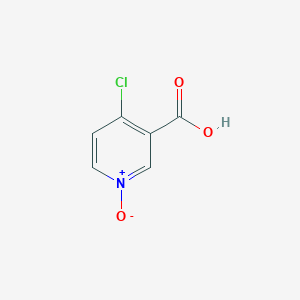
![N-[3-Chloro-2-(4-methylpiperazin-1-yl)phenyl]-2-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B14746282.png)
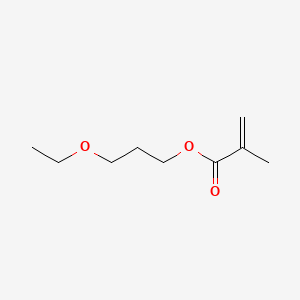
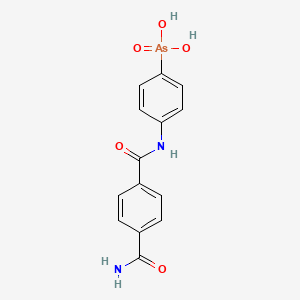
![4-[(E)-(2-Chloro-4-nitrophenyl)diazenyl]-N,N-dimethylaniline](/img/structure/B14746301.png)
